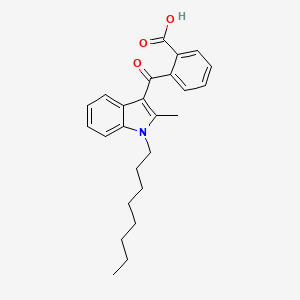
2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)benzoic acid
Cat. No. B8532263
Key on ui cas rn:
60316-84-9
M. Wt: 391.5 g/mol
InChI Key: FYMHLSPXVORCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04153609
Procedure details


If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-octyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.8 g of a phthalide compound of the formula ##STR14## which melts at 123°-125° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6](C1C2C(=CC=CC=2)N(CC)C=1C)=[O:7])(O)=[O:2].C(C1C=CC=CC=1C(C1C2C(=CC=CC=2)N(CCCCCCCC)C=1C)=O)(O)=O>>[C:1]1([C:4]2[C:5](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:6][O:7]1)=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CC)C)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CCCCCCCC)C)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
